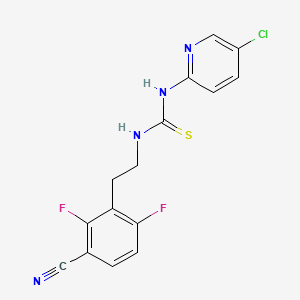
Thiourea, N-(5-chloro-2-pyridinyl)-N'-(2-(3-cyano-2,6-difluorophenyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PT-110 es un compuesto a base de platino que ha despertado un interés significativo debido a sus propiedades únicas y aplicaciones en diversos campos, incluida la catálisis y la ciencia de materiales. Este compuesto es particularmente notable por su alta estabilidad y eficiencia catalítica, lo que lo convierte en un componente valioso en los procesos industriales y la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La preparación de PT-110 generalmente implica el uso de precursores de platino y condiciones de reacción específicas para lograr la estructura y propiedades deseadas. Un método común es la técnica de impregnación, donde el platino se deposita sobre un material de soporte como el dióxido de titanio. Este método implica disolver una sal de platino en un solvente, seguido de la adición del material de soporte. La mezcla se somete luego a secado y calcinación para obtener el catalizador final .
Otro enfoque implica el uso de síntesis controlada de forma, donde la morfología de los nanocristales de platino se controla con precisión. Este método puede involucrar el uso de tensioactivos y agentes reductores para lograr la forma y el tamaño deseados de las partículas de platino .
Métodos de producción industrial
En entornos industriales, la producción de PT-110 a menudo implica técnicas de impregnación a gran escala, donde el precursor de platino se distribuye uniformemente sobre un material de soporte. Este proceso está optimizado para garantizar una alta dispersión y estabilidad de las partículas de platino, que son cruciales para las aplicaciones catalíticas .
Análisis De Reacciones Químicas
Tipos de reacciones
PT-110 experimenta varios tipos de reacciones químicas, que incluyen:
Reactivos y condiciones comunes
Los reactivos comunes utilizados en reacciones que involucran PT-110 incluyen hidrógeno, oxígeno y monóxido de carbono. Las condiciones de reacción a menudo implican temperaturas y presiones elevadas para lograr una actividad catalítica óptima .
Productos principales
Los productos principales formados a partir de reacciones que involucran PT-110 dependen del tipo específico de reacción. Por ejemplo, en la oxidación de monóxido de carbono, el producto principal es el dióxido de carbono .
Aplicaciones Científicas De Investigación
PT-110 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción de PT-110 implica su capacidad de facilitar reacciones de transferencia de electrones. En los procesos catalíticos, PT-110 proporciona sitios activos para la adsorción y activación de las moléculas de reactivo. Por ejemplo, en la oxidación de monóxido de carbono, PT-110 adsorbe la molécula de monóxido de carbono y facilita su reacción con oxígeno para formar dióxido de carbono . Los objetivos moleculares y las vías involucradas en estas reacciones están relacionados principalmente con las propiedades de la superficie y la estructura electrónica de los átomos de platino .
Comparación Con Compuestos Similares
PT-110 es único en comparación con otros compuestos a base de platino debido a su alta estabilidad y eficiencia catalítica. Los compuestos similares incluyen:
Platino sobre carbón: Utilizado en aplicaciones catalíticas similares pero puede tener diferentes perfiles de estabilidad y actividad.
Aleaciones de platino-rutenio: Conocidas por su uso en pilas de combustible, pero pueden tener diferentes propiedades electrónicas y actividades catalíticas.
Aleaciones de platino-níquel: Estas aleaciones también se utilizan en la catálisis, pero pueden exhibir diferentes características estructurales y electrónicas.
Propiedades
Número CAS |
181305-20-4 |
|---|---|
Fórmula molecular |
C15H11ClF2N4S |
Peso molecular |
352.8 g/mol |
Nombre IUPAC |
1-(5-chloropyridin-2-yl)-3-[2-(3-cyano-2,6-difluorophenyl)ethyl]thiourea |
InChI |
InChI=1S/C15H11ClF2N4S/c16-10-2-4-13(21-8-10)22-15(23)20-6-5-11-12(17)3-1-9(7-19)14(11)18/h1-4,8H,5-6H2,(H2,20,21,22,23) |
Clave InChI |
OZXHOQRXBCCXFI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1Cl)NC(=S)NCCC2=C(C=CC(=C2F)C#N)F |
Key on ui other cas no. |
181305-20-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


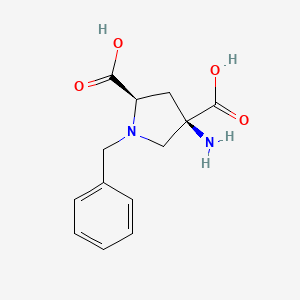
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B3062057.png)


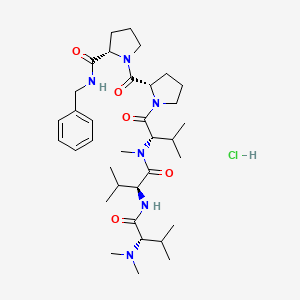
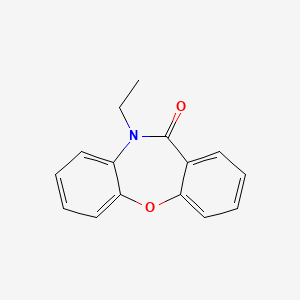
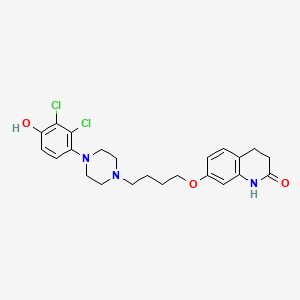
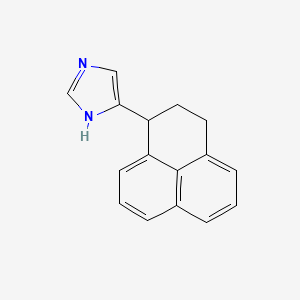
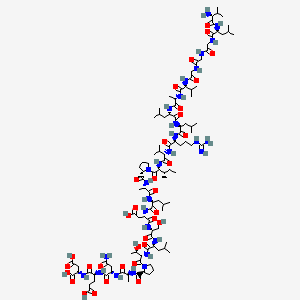

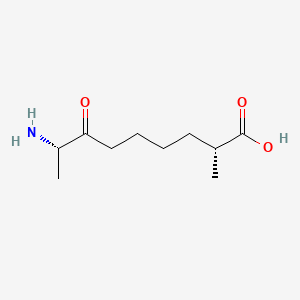
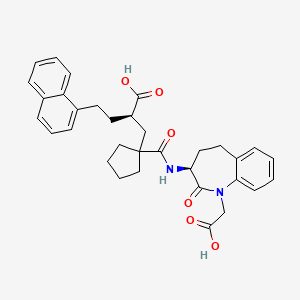
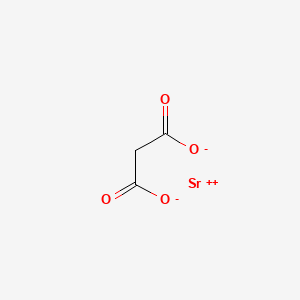
![Acetamide, N-[4-(dimethylamino)-2-butyn-1-yl]-N-methyl-](/img/structure/B3062155.png)
